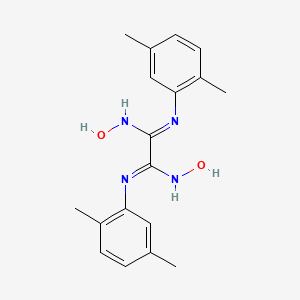

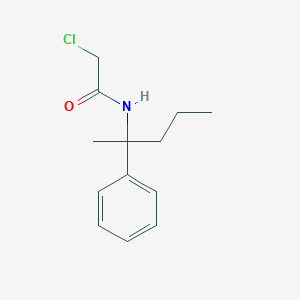

![molecular formula C15H16O5 B2636699 [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 438027-96-4](/img/structure/B2636699.png)

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a chemical compound with the molecular formula C15H16O5 . It has an average mass of 276.284 Da and a monoisotopic mass of 276.099762 Da . The compound is also known by its IUPAC name 2-((4-butyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid .

Molecular Structure Analysis

The molecular structure of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid consists of a chromen-7-yl group attached to an acetic acid moiety via an oxygen atom . The chromen-7-yl group contains a butyl substituent at the 4-position and a 2-oxo group .

Physical And Chemical Properties Analysis

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 477.2±45.0 °C at 760 mmHg . The compound has a flash point of 179.6±22.2 °C . It has a molar refractivity of 71.2±0.3 cm3 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Material Science

- Application Summary : This research involves the synthesis and characterization of water soluble photoactive cellulose derivatives . These derivatives are prepared by a mild esterification of the biopolymer with a similar compound, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .

- Methods of Application : The carboxylic acid of the compound is activated with N,N′-carbonyldiimidazole, followed by modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride .

- Results : The resulting water soluble polyelectrolytes are decorated with high amounts of photochemically active chromene moieties . The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .

- Scientific Field : Organic Chemistry

- Application Summary : This research describes the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This compound is synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Methods of Application : The reaction is carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .

- Results : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Water Soluble Photoactive Cellulose Derivatives

Synthesis of 2-Oxo-2H-Chromen-7-yl 4-Chlorobenzoate

- Scientific Field : Organic Chemistry

- Application Summary : 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation .

- Methods of Application : Currently, routes to their synthesis can be problematic and lack generality .

- Results : The research did not provide specific results or outcomes .

- Scientific Field : Medicinal Chemistry

- Application Summary : This research involves the synthesis of new compounds and testing their antimicrobial activity .

- Methods of Application : The specific methods of synthesis and testing were not provided .

- Results : The synthesized compounds showed antimicrobial activity against K. pneumoniae, E. coli, and S. aureus .

Synthesis of 4-Oxobutenoic Acids

Antimicrobial Activity of Synthesized Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : 7-Acetoxy-4-methylcoumarin is an organic compound used in the production of antiallergic drugs .

- Methods of Application : The specific methods of synthesis were not provided .

- Results : The synthesized compound is used in the production of antiallergic drugs .

- Scientific Field : Organic Chemistry

- Application Summary : This research describes the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This compound is synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Methods of Application : The reaction is carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .

- Results : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Synthesis of 7-Acetoxy-4-methylcoumarin

Synthesis of 2-Oxo-2H-Chromen-7-yl 4-Chlorobenzoate

Eigenschaften

IUPAC Name |

2-(4-butyl-2-oxochromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-2-3-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(16)17/h5-8H,2-4,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZMMXHFTDPQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

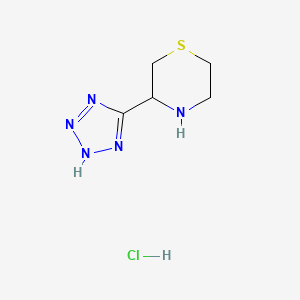

![2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2636622.png)

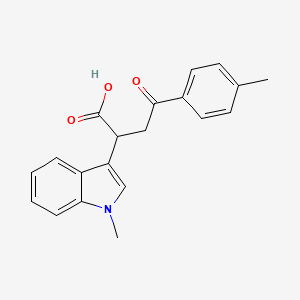

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)

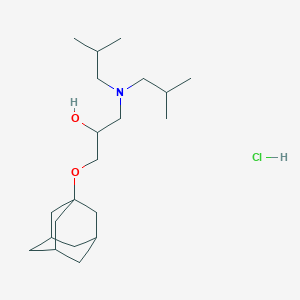

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2636624.png)

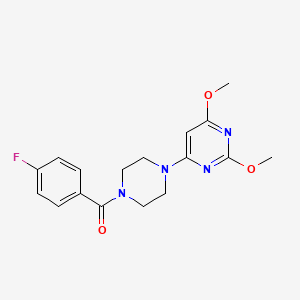

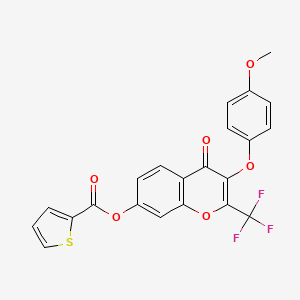

![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)

![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)